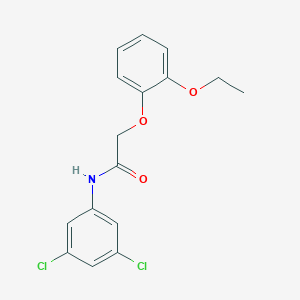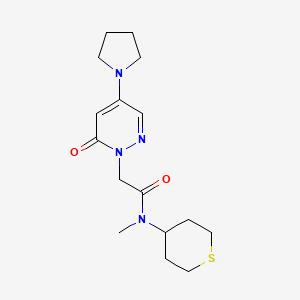![molecular formula C17H18N6OS B5651982 2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5651982.png)
2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide and related compounds involves structure-guided design approaches and optimization for potency. Key steps include amination, cyclization, and the formation of the pyrimidine core structure. This process often employs virtual screening and structure-activity relationships (SARs) to improve the efficiency and selectivity of the synthesis (Wang et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide features a pyrimidine core with various substituents that influence its biological activity. X-ray crystallography has been used to elucidate the structure, revealing how different analogs interact with CDK2's ATP binding pocket. This understanding is crucial for rationalizing biochemical structure-activity relationships (Wang et al., 2004).
Chemical Reactions and Properties
This compound participates in reactions typical of pyrimidines, such as nucleophilic substitutions, which are central to its synthesis and functionalization. The presence of a thiadiazole ring adds to its chemical reactivity, influencing its interactions with biological targets (McIntyre et al., 2010).
Physical Properties Analysis
Physical properties like solubility, melting point, and stability under various conditions are critical for the compound's application in biological systems. These properties are influenced by its molecular structure, especially the functional groups attached to the pyrimidine core (Abdelhamid et al., 2016).
Chemical Properties Analysis
The compound's chemical properties, including reactivity, potential as a kinase inhibitor, and interaction with other biological molecules, are primarily dictated by its molecular structure. The anilino and thiadiazolyl groups play a crucial role in its binding affinity and selectivity towards certain enzymes (Determann et al., 2012).
Propiedades
IUPAC Name |
2-anilino-N-[(4-propan-2-ylthiadiazol-5-yl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c1-11(2)15-14(25-23-22-15)10-18-16(24)12-8-19-17(20-9-12)21-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,18,24)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHEKADYGCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-anilino-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrimidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5651902.png)
![(3R*,4R*)-3-cyclopropyl-1-{[4-(methoxymethyl)-1-piperidinyl]sulfonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5651906.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-1-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B5651913.png)
![8-(4-fluorobenzoyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5651918.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5651926.png)
![3-{[4-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5651935.png)


![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5651952.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5651958.png)
![5-ethyl-4-[(4-methylcyclohexylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5651969.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![N-{3-methyl-1-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]butyl}-2-thiophenecarboxamide](/img/structure/B5651991.png)